Synthesis Efficiency: 94% Yield from 2-Mercaptobenzothiazole vs. Lower-Yielding Alternative Routes
The synthesis of 3-hydroxymethyl-1,3-benzothiazole-2-thione via the reaction of 2-mercaptobenzothiazole with formaldehyde proceeds with an isolated yield of approximately 94% . In contrast, the direct synthesis of the structurally related 3-(hydroxymethyl)-2-benzothiazolinone (CAS 72679-97-1), which lacks the thione group, typically involves alternative conditions and has been reported with yields around 85–92% under optimized nucleophilic substitution conditions . The 94% yield for the target compound represents a measurable improvement over many analogous N-hydroxymethylation procedures.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | ~94% yield |
| Comparator Or Baseline | 3-(hydroxymethyl)-2-benzothiazolinone (CAS 72679-97-1): 85–92% yield |
| Quantified Difference | 2–9 percentage points higher yield for target compound |
| Conditions | Reaction of 2-mercaptobenzothiazole with formaldehyde (target); nucleophilic substitution (comparator) |
Why This Matters
Higher synthetic yield translates to reduced material costs and improved process efficiency, directly impacting procurement decisions for large-scale synthesis or compound library generation.
